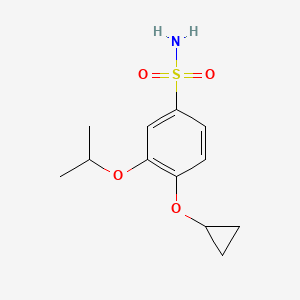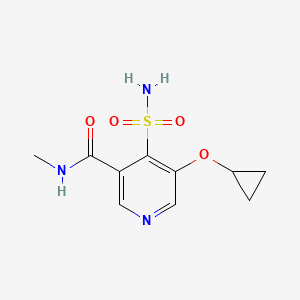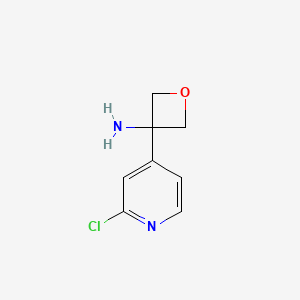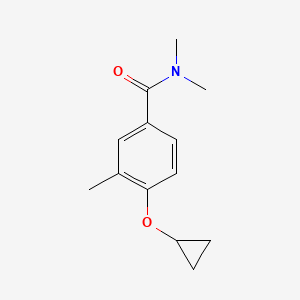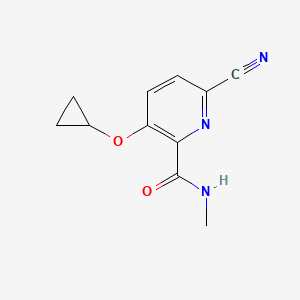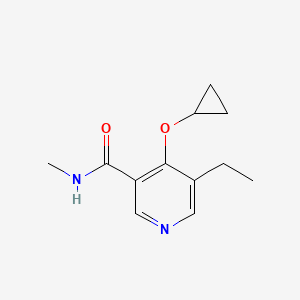
4-Cyclopropoxy-5-ethyl-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-ethyl-N-methylnicotinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a nicotinamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-ethyl-N-methylnicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the cyclopropoxy and ethyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-5-ethyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-ethyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and neuroprotective effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-ethyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, influencing cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with nicotinamide-related enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide: A structurally related compound with additional methyl groups
Uniqueness
4-Cyclopropoxy-5-ethyl-N-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-ethyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-6-14-7-10(12(15)13-2)11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
RGJGODLSSCYBKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=CC(=C1OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



